molecular formula C14H20ClNO B5402805 2-(Azepan-1-yl)-1-phenylethanone;hydrochloride

2-(Azepan-1-yl)-1-phenylethanone;hydrochloride

Cat. No.: B5402805
M. Wt: 253.77 g/mol
InChI Key: ALWNDGXIWASWSV-UHFFFAOYSA-N
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Description

2-(Azepan-1-yl)-1-phenylethanone;hydrochloride is a chemical compound that features an azepane ring, a phenyl group, and an ethanone moiety The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-1-yl)-1-phenylethanone typically involves the reaction of azepane with phenylacetyl chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the azepane nitrogen attacks the carbonyl carbon of phenylacetyl chloride, forming the desired product.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products. The final product is then purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Azepan-1-yl)-1-phenylethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The azepane ring can participate in substitution reactions, where the nitrogen atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Phenylacetic acid or phenylacetone.

    Reduction: 2-(Azepan-1-yl)-1-phenylethanol.

    Substitution: Various substituted azepane derivatives.

Scientific Research Applications

2-(Azepan-1-yl)-1-phenylethanone;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Azepan-1-yl)-1-phenylethanone involves its interaction with specific molecular targets. The azepane ring can interact with various receptors or enzymes, modulating their activity. The phenyl group enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Azepan-1-yl)ethyl methacrylate
  • 1-Azepan-1-yl-2-chloro-ethanone
  • (2-Azepan-1-yl-2-phenylethyl)amine

Comparison

2-(Azepan-1-yl)-1-phenylethanone;hydrochloride is unique due to its combination of an azepane ring and a phenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a broader range of applications.

Properties

IUPAC Name

2-(azepan-1-yl)-1-phenylethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO.ClH/c16-14(13-8-4-3-5-9-13)12-15-10-6-1-2-7-11-15;/h3-5,8-9H,1-2,6-7,10-12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWNDGXIWASWSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC(=O)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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